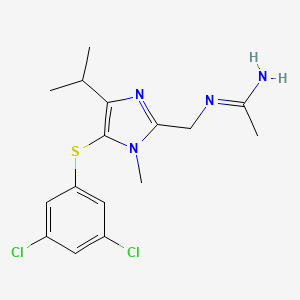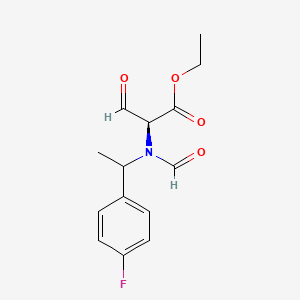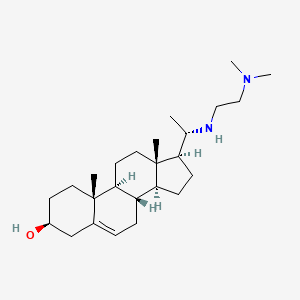
Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a complex organic compound with the molecular formula C13H17N2O9P.Na and a molecular weight of 398.24 g/mol. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA.
準備方法
The synthesis of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves several steps. The primary synthetic route includes the phosphorylation of uridine followed by the esterification with butanoic acid. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and esterification catalysts like dicyclohexylcarbodiimide (DCC). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: This compound is studied for its role in cellular metabolism and RNA synthesis.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and cognitive disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and RNA production. The molecular targets include various kinases and phosphorylases that facilitate its conversion into active metabolites. These pathways are crucial for maintaining cellular functions and energy metabolism.
類似化合物との比較
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt can be compared with other similar compounds such as:
Uridine monophosphate (UMP): A simpler nucleotide involved in RNA synthesis.
Cytidine monophosphate (CMP): Another nucleotide with similar metabolic roles.
Adenosine monophosphate (AMP): A nucleotide involved in energy metabolism.
The uniqueness of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt lies in its cyclic structure and the presence of the butanoate group, which may confer specific biochemical properties and applications.
特性
CAS番号 |
57329-12-1 |
|---|---|
分子式 |
C13H16N2NaO9P |
分子量 |
398.24 g/mol |
IUPAC名 |
sodium;[(4aR,6R,7R,7aR)-6-(2,4-dioxopyrimidin-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C13H17N2O9P.Na/c1-2-3-9(17)23-11-10-7(6-21-25(19,20)24-10)22-12(11)15-5-4-8(16)14-13(15)18;/h4-5,7,10-12H,2-3,6H2,1H3,(H,19,20)(H,14,16,18);/q;+1/p-1/t7-,10-,11-,12-;/m1./s1 |
InChIキー |
ZCRSQIFJIDUBQM-GGDLLXBTSA-M |
異性体SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=CC(=O)NC3=O.[Na+] |
正規SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=CC(=O)NC3=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


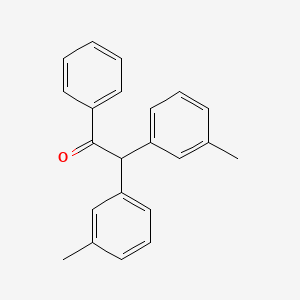
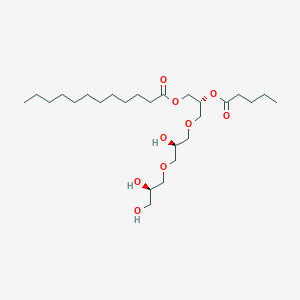
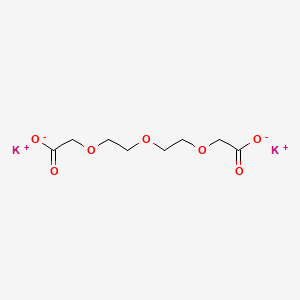
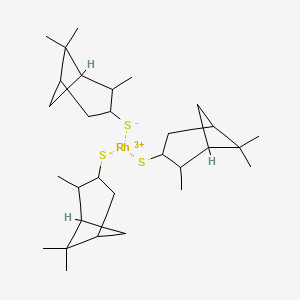

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
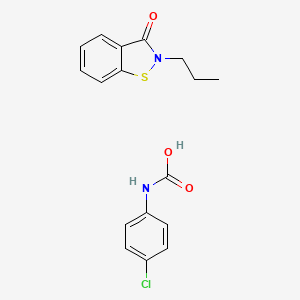
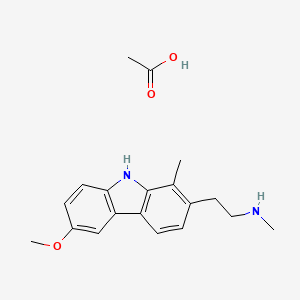
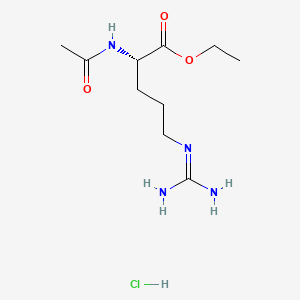
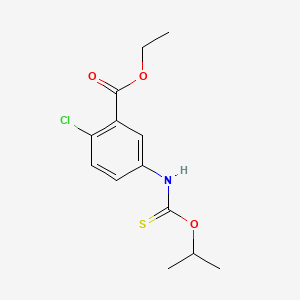
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
